Quatacaine

概要

説明

Quatacaine is a methylpropionanilide derivative that functions as a local anesthetic. It is known for its ability to block nerve signals in the body, providing temporary numbness or loss of sensation in a specific area . This compound is primarily used in medical settings to perform minor surgical procedures without causing pain to the patient.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Quatacaine involves several steps, starting from the basic organic compounds. The primary synthetic route includes the reaction of aniline derivatives with propionyl chloride to form the corresponding amide. This is followed by methylation to introduce the methyl group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction is typically performed in the presence of a catalyst to enhance the yield and purity of the final product. The process involves maintaining specific temperatures and pressures to ensure optimal reaction conditions .

化学反応の分析

反応の種類: クアタカインは、次のようなさまざまな化学反応を起こします。

酸化: クアタカインは、酸化されてさまざまな酸化誘導体を生成することができます。

還元: 還元反応は、クアタカインをその還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノン誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります .

4. 科学研究への応用

クアタカインは、科学研究において幅広い応用範囲を持っています。

化学: さまざまな有機合成反応における試薬として使用されます。

生物学: 神経シグナルの遮断と痛みの管理に関する研究で用いられます。

医学: 軽度の外科手術における局所麻酔薬として使用されます。

科学的研究の応用

Quatacaine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving nerve signal blocking and pain management.

Medicine: Utilized as a local anesthetic in minor surgical procedures.

Industry: Applied in the formulation of topical anesthetic creams and gels.

作用機序

クアタカインの作用機序は、神経細胞のナトリウムチャネルを遮断することに関係しています。ナトリウムイオンの流入を阻害することにより、クアタカインは神経インパルスを生成および伝播するのを防ぎ、標的領域における一時的な感覚の喪失につながります。 この作用は、主に電位依存性ナトリウムチャネルとの相互作用によって媒介されます .

類似の化合物:

リドカイン: 作用機序が似ていますが、化学構造が異なる別の局所麻酔薬です。

ブピバカイン: クアタカインよりも作用時間が長いことで知られています。

プロカイン: 作用時間が短い、より古い局所麻酔薬です.

クアタカインの独自性: クアタカインは、その特定の化学構造によって独特であり、効力と作用時間のバランスを提供します。 他のいくつかの局所麻酔薬とは異なり、クアタカインは、さまざまな医療用途に適した、速やかな作用開始と中程度の作用時間を実現します .

類似化合物との比較

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Bupivacaine: Known for its longer duration of action compared to Quatacaine.

Procaine: An older local anesthetic with a shorter duration of action.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike some other local anesthetics, this compound offers a rapid onset of action with a moderate duration, making it suitable for various medical applications .

生物活性

Quatacaine is a local anesthetic that has garnered attention for its biological activity, particularly in the context of its effects on nerve conduction and muscle membrane potential. This compound, a derivative of procaine, is primarily used in clinical settings to provide localized pain relief. Understanding its biological activity is crucial for optimizing its use in medical procedures and exploring potential new applications.

Membrane Potential Effects

Research has shown that this compound affects the resting and active membrane potentials of muscle fibers. A study conducted on the frog sartorius muscle indicated that this compound alters the excitability of muscle membranes by blocking sodium channels, which are essential for action potential generation. The study reported significant changes in both resting and action potentials upon administration of this compound, suggesting its efficacy as a local anesthetic through direct interference with nerve signal transmission .

Inhibition of Nerve Conduction

The primary mechanism through which this compound exerts its anesthetic effects is by inhibiting nerve conduction. This inhibition occurs due to the blockade of voltage-gated sodium channels, which prevents the influx of sodium ions necessary for depolarization during action potentials. Consequently, this leads to a reduction in the propagation of nerve impulses, resulting in localized numbness and pain relief.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its effectiveness as a local anesthetic:

- Rapid Onset : this compound provides quick analgesia, making it suitable for various medical procedures.

- Short Duration : The anesthetic effects are typically short-lived, allowing for controlled pain management during surgeries.

- Minimal Systemic Absorption : Due to its local application, this compound has limited systemic effects, reducing the risk of systemic toxicity.

Comparative Efficacy

To better understand the biological activity of this compound compared to other local anesthetics, a table summarizing key properties is provided below:

| Anesthetic | Onset Time | Duration | Toxicity Risk | Mechanism |

|---|---|---|---|---|

| This compound | Rapid | Short | Low | Sodium channel blockade |

| Lidocaine | Rapid | Moderate | Moderate | Sodium channel blockade |

| Bupivacaine | Moderate | Long | High | Sodium channel blockade |

Clinical Applications

Several case studies have highlighted the use of this compound in various clinical scenarios:

- Dental Procedures : this compound has been effectively used for local anesthesia during dental surgeries. A case study demonstrated successful pain management with minimal side effects in patients undergoing tooth extractions.

- Minor Surgical Interventions : In minor surgical settings, this compound was utilized to provide localized anesthesia with satisfactory outcomes reported by both patients and clinicians.

Research Findings

Recent studies have focused on enhancing the efficacy and safety profile of this compound through various formulations and delivery methods. For instance, research into nanoparticle-based delivery systems has shown promise in improving the localization and duration of action of this compound while minimizing systemic absorption and potential side effects.

特性

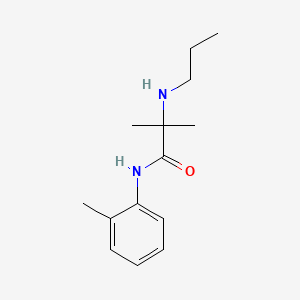

IUPAC Name |

2-methyl-N-(2-methylphenyl)-2-(propylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-10-15-14(3,4)13(17)16-12-9-7-6-8-11(12)2/h6-9,15H,5,10H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTCXIMECHPBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)C(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6205-09-0 (mono-hydrochloride) | |

| Record name | Quatacaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20170219 | |

| Record name | Quatacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-45-4 | |

| Record name | Quatacaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quatacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUATACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49BR7256ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。